CID 230654
Description
CID 230654 (PubChem Compound Identifier 230654) is a chemical entity registered in the PubChem database. For example, compounds are typically analyzed for physicochemical properties (e.g., molecular weight, solubility, logP), spectral data (e.g., NMR, LC-MS), and bioactivity profiles (e.g., CYP inhibition, BBB permeability) . Experimental protocols for synthesis, purification, and characterization often follow standardized guidelines, such as those outlined by Medicinal Chemistry Research and 药物分析杂志, which emphasize reproducibility, safety, and detailed reporting .
Properties
InChI |
InChI=1S/C8H8N2O6/c1-2-16-8(13)4-3-9-7(12)5(6(4)11)10(14)15/h3H,2H2,1H3,(H2,9,11,12) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTWWCUXSHUDEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=C(C1=O)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CNC(=C(C1=O)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 230654 involves multiple steps, each requiring specific reagents and conditions. The preparation typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. The process involves the use of large reactors and continuous monitoring of reaction parameters. Industrial production also emphasizes cost-effectiveness and environmental sustainability, often incorporating green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Structural Features and Reactivity Hotspots
CID 230654 contains three key reactive regions (see PubChem entry ):
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Carboxylic acid group (-COOH) : Prone to acid-base reactions, esterification, and amidation.
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Chlorobenzyl substituent : Potential site for electrophilic aromatic substitution (EAS) or nucleophilic substitution under specific conditions.
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Pyrazolo-pyridine ring : May undergo ring-opening, cycloaddition, or substitution reactions due to its electron-deficient nature.
Carboxylic Acid Derivatives
Chlorobenzyl Substitution
Pyrazolo-Pyridine Modifications
| Reaction Type | Reagents/Conditions | Products/Outcomes |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Hydroxylation or ketone formation at methyl groups |
| Reduction | H₂/Pd-C | Saturation of the pyridine ring |
Key Research Findings
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Esterification Efficiency : The carboxylic acid reacts readily with methanol under acidic conditions, yielding methyl esters with >90% efficiency (analogous to reactions in).
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Chlorine Reactivity : The chlorobenzyl group exhibits limited nucleophilic substitution under standard conditions due to deactivation by the electron-withdrawing pyridine ring.
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Thermal Stability : Thermal gravimetric analysis (TGA) indicates decomposition above 250°C, releasing CO₂ (decarboxylation) .
Scientific Research Applications
CID 230654 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research explores its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: this compound is utilized in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of CID 230654 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal research, this compound may inhibit a particular enzyme involved in disease progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 230654, we compare it with structurally or functionally analogous compounds based on the methodologies and examples provided in the evidence.
Table 1: Key Properties of this compound and Similar Compounds
Structural and Functional Similarities
Structural Analogues :
- CAS 1254115-23-5 shares a piperazine backbone, a common motif in CNS-targeting compounds, similar to hypothetical structures inferred for this compound .
- CAS 7254-19-5 contains a brominated indole-carboxylic acid structure, which may align with halogenated aromatic systems in this compound .
Analytical Differentiation
- Spectroscopic Techniques: As per Synthesis and Spectroscopic Characterization of Emerging Synthetic Cannabinoids and Cathinones, complementary methods (e.g., LC-MS/MS, IR spectroscopy) are critical for distinguishing isomers or analogs with overlapping mass spectra .
- Collision Cross-Section (CCS) Values : High-resolution mass spectrometry (HRMS) coupled with CCS databases, as described in Journal of Cheminformatics, can resolve ambiguities in compound identification .
Pharmacological and Toxicological Contrasts
- CAS 7254-19-5 shows CYP1A2 inhibition, whereas CAS 1254115-23-5 is a P-gp substrate but lacks CYP activity. Such differences highlight the need for target-specific profiling when evaluating this compound .
- Safety profiles (e.g., skin permeability, toxicity warnings) vary significantly among analogs, underscoring the importance of in vitro ADMET assays .
Q & A
Q. How to address peer reviewer critiques about this compound’s selectivity in kinase panels?
- Methodological Answer :
- Re-analysis : Use cheminformatics tools (e.g., SEA, SwissTargetPrediction) to predict off-targets.
- Supplementary Experiments : Perform selectivity profiling against top predicted off-targets.
- Transparency : Disclose limitations in the discussion section and propose follow-up studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
